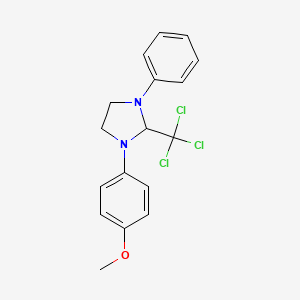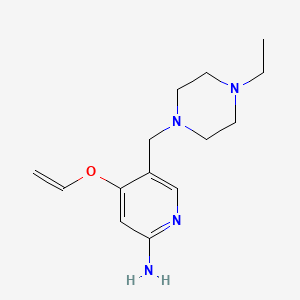![molecular formula C30H40S2 B12930203 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of heteropentalenes. These compounds are characterized by their fused five-membered rings containing heteroatoms such as sulfur. The unique structure of this compound makes it an interesting subject for research in various fields, including organic electronics and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the Fiesselmann thiophene synthesis, which is a convenient approach for constructing thiophene derivatives. The process begins with the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. The resulting ketones are then treated with methyl thioglycolate in the presence of DBU and calcium oxide powder to form the desired compound .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electron-rich thiophene rings and the hexadecyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the thiophene rings.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physicochemical properties, making them useful for specific applications .
Aplicaciones Científicas De Investigación
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s electron-rich thiophene rings allow it to stabilize excited electrons, extending the lifetime of excitons and enhancing its performance in electronic applications . In biological systems, it may interact with specific proteins or nucleic acids, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A structurally similar compound with different alkyl side chains.
Benzo[4,5]selenopheno[3,2-b]thiophene: Contains selenium instead of sulfur, leading to different electronic properties.
Uniqueness
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its hexadecyl side chain, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics, where solution-processable materials are highly desirable .
Propiedades
Fórmula molecular |
C30H40S2 |
|---|---|
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
2-hexadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C30H40S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-26-28(23-24)32-29-25-19-16-17-20-27(25)31-30(26)29/h16-17,19-23H,2-15,18H2,1H3 |
Clave InChI |
FOADAVWLHFTJNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

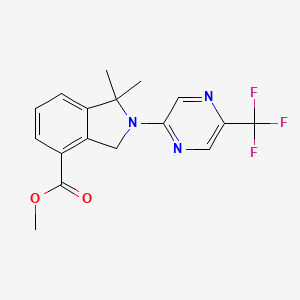
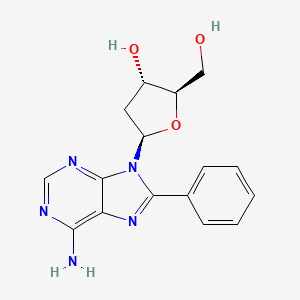
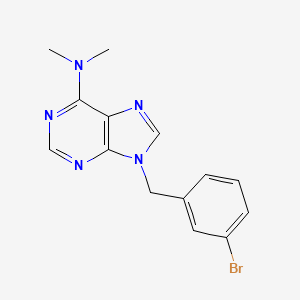


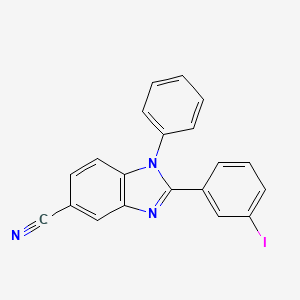
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
